2-Amino-4-chlorophenol
Overview
Description
2-Amino-4-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a brown crystalline powder with a characteristic odor. This compound is known for its applications in the synthesis of various dyes and pharmaceuticals. It is also used as an intermediate in the production of other chemical compounds .
Scientific Research Applications
2-Amino-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals
Mechanism of Action
Target of Action
2-Amino-4-chlorophenol (ACP) is a synthetic precursor of the skeletal muscle relaxant, chlorzoxazone . .
Pharmacokinetics
It is a slightly soluble compound with a melting point of 140°C . Its vapour pressure at 25°C is 0.2 Pa, indicating that it can be absorbed into the body by inhalation . The octanol/water partition coefficient (log Pow) is 1.24, suggesting that it has some degree of lipophilicity , which could influence its distribution and bioavailability in the body.
Result of Action
It is known to be harmful if swallowed and may cause skin irritation and allergic skin reactions . It is also classified as possibly carcinogenic to humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACP. For example, its reactivity with oxidants can lead to the production of toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides . Therefore, it should be stored separately from oxidants and food and feedstuffs . Its stability may also be affected by temperature, as it decomposes on heating and on burning .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-chlorophenol are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
It is known that exposure to this compound can cause formation of methaemoglobin . It is also irritating to the skin
Molecular Mechanism
It is known that this compound decomposes on heating and on burning, producing toxic and corrosive fumes including hydrogen chloride and nitrogen oxides . It also reacts with oxidants
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under normal conditions . It decomposes on exposure to light
Dosage Effects in Animal Models
It is known that this compound is harmful if swallowed and may cause an allergic skin reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-chlorophenol can be synthesized through several methods. One common method involves the acylation of this compound with acetic anhydride to form 2-acetamido-4-chlorophenol. This intermediate is then subjected to loop closure in the presence of a dehydrant to generate 5-chloro-2-methylbenzoxazole. Mixed acid nitration of this compound produces 5-chloro-2-methyl-6-nitrobenzoxazole, which is then hydrolyzed and acidified to yield 2-amino-4-chloro-5-nitrophenol .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 2-chloro-5-nitrophenol. This process involves the use of reducing agents such as iron powder and hydrochloric acid under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols.
Comparison with Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Amino-4-methylphenol
- 2-Amino-4-bromophenol
- 2-Amino-4-nitrophenol
Comparison: 2-Amino-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Amino-5-chlorophenol, it has a different position of the chlorine atom, leading to variations in reactivity and applications. Similarly, the presence of different substituents in compounds like 2-Amino-4-methylphenol and 2-Amino-4-bromophenol results in different chemical behaviors and uses .
Properties
IUPAC Name |
2-amino-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFNPENEBHAHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO, Array | |
Record name | 2-AMINO-4-CHLOROPHENOL | |
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Record name | 2-AMINO-4-CHLOROPHENOL | |
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Related CAS |
5471-76-1 (hydrochloride), 94232-35-6 (sulfate(1:1)) | |
Record name | 2-Amino-4-chlorophenol | |
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DSSTOX Substance ID |
DTXSID5024473 | |
Record name | 2-Amino-4-chlorophenol | |
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Molecular Weight |
143.57 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2-Amino-4-chlorophenol is a light brown colored crystalline solid. It may be toxic by ingestion. It is insoluble in water. It is used to make other chemicals., Brown solid; [ICSC] Brown powder; [Alfa Aesar MSDS], BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 2-AMINO-4-CHLOROPHENOL | |
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Flash Point |
170 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.3 | |
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Vapor Density |
Relative vapor density (air = 1): 5.0 | |
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Vapor Pressure |
0.00141 [mmHg], Vapor pressure, Pa at 25 °C: 0.2 | |
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CAS No. |
95-85-2 | |
Record name | 2-AMINO-4-CHLOROPHENOL | |
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Record name | Phenol, 2-amino-4-chloro- | |
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Record name | 4-CHLORO-2-AMINOPHENOL | |
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Melting Point |
284 to 286 °F (decomposes) (NTP, 1992), 140 °C | |
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Retrosynthesis Analysis
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